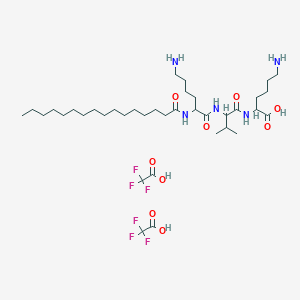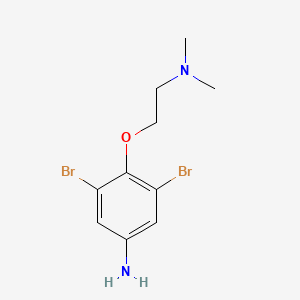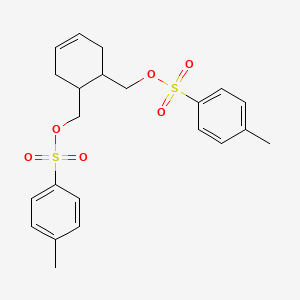
(-)-Isoledene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Isoledene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is found in various essential oils and has been studied for its potential biological activities. The compound is known for its distinctive aroma and is often used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoledene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process can be carried out using specific sesquiterpene synthases that facilitate the formation of the characteristic bicyclic structure of this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form.
化学反应分析
Types of Reactions: (-)-Isoledene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: (-)-Isoledene is used as a starting material for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacteria and reduce inflammation in animal models.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a promising candidate for further drug development.
Industry: this compound is widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry and as an additive in cosmetic products.
作用机制
The mechanism of action of (-)-Isoledene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through interactions with specific enzymes and receptors.
相似化合物的比较
(-)-α-Bisabolol: Another sesquiterpene with anti-inflammatory and antimicrobial properties.
(-)-β-Caryophyllene: Known for its anti-inflammatory and analgesic effects.
(-)-Germacrene D: Exhibits antimicrobial and antioxidant activities.
Uniqueness: (-)-Isoledene stands out due to its distinctive bicyclic structure and its broad range of biological activities. Unlike some of its counterparts, this compound has shown potential in both antimicrobial and anti-cancer applications, making it a versatile compound for various scientific and industrial uses.
属性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10?,12-,14-/m1/s1 |
InChI 键 |
NUQDPKOFUKFKFD-WEKSXKLRSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CCC3C |
规范 SMILES |
CC1CCC2C(C2(C)C)C3=C1CCC3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)






![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)



![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)


